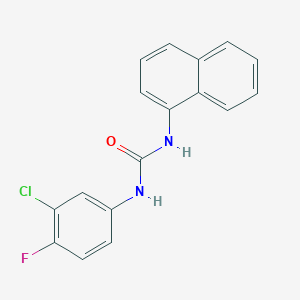

1-(3-Chloro-4-fluorophenyl)-3-(1-naphthalenyl)urea

Description

1-(3-Chloro-4-fluorophenyl)-3-(1-naphthalenyl)urea is a disubstituted urea derivative characterized by a 3-chloro-4-fluorophenyl group and a 1-naphthalenyl moiety. Urea derivatives are widely studied for their diverse pharmacological activities, including kinase inhibition, antimicrobial properties, and enzyme modulation.

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-naphthalen-1-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2O/c18-14-10-12(8-9-15(14)19)20-17(22)21-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWZQOYYCPMWAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(1-naphthalenyl)urea typically involves the reaction of 3-chloro-4-fluoroaniline with 1-naphthyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorophenyl)-3-(1-naphthalenyl)urea can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The urea group can be hydrolyzed to form corresponding amines and carbon dioxide.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-3-(1-naphthalenyl)urea may have applications in various fields:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(1-naphthalenyl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and functional uniqueness of 1-(3-Chloro-4-fluorophenyl)-3-(1-naphthalenyl)urea, a comparative analysis with analogous compounds is provided below.

Key Comparative Insights

Substituent Effects on Physicochemical Properties: Electron-Withdrawing Groups: The 3-chloro-4-fluorophenyl group in the target compound and derivatives like 11c and 11k enhances polarity and hydrogen-bonding capacity, critical for target interactions. This may improve membrane permeability but reduce aqueous solubility. Functional Group Additions: Thiazole-piperazine chains in 11c introduce hydrogen-bonding sites and solubility, while sulfonyl groups in improve metabolic resistance.

Synthetic Accessibility: Derivatives with simpler substituents (e.g., trifluoromethylphenyl ) are synthesized in higher yields (~80–88%) compared to complex scaffolds like 6b-14 (34.7% yield), which incorporates a dihydroisoquinoline-oxalate moiety .

Biological Implications :

- Kinase Inhibition : Ureas with extended aromatic systems (e.g., naphthalenyl) are frequently explored as kinase inhibitors due to their ability to occupy hydrophobic pockets in enzyme active sites.

- Solubility-Activity Trade-offs : While thiazole-containing derivatives (e.g., 11c ) exhibit better solubility, the target compound’s naphthalenyl group may favor interactions with lipid-rich biological environments.

Biological Activity

1-(3-Chloro-4-fluorophenyl)-3-(1-naphthalenyl)urea is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C15H14ClFN2O

- Molecular Weight : 284.74 g/mol

- CAS Number : 196813-24-8

The compound features a urea functional group linked to a chloro-fluorophenyl and naphthalenyl moiety, which contributes to its biological activities.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study reported that derivatives with similar structures demonstrated efficacy against multi-drug resistant strains of bacteria, including Staphylococcus aureus and Enterococcus faecium.

- Minimum Inhibitory Concentration (MIC) : Compounds with naphthalene substitutions showed MIC values as low as 2 µg/mL against resistant strains, highlighting their potential as antibacterial agents .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 2 |

| Similar Derivative | E. faecium | 16 |

Anticancer Activity

The anticancer properties of this compound have also been investigated. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colon cancer).

- Cell Viability Reduction : The compound significantly reduced cell viability in treated MCF-7 cells, with an IC50 value of approximately 225 µM, demonstrating its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 225 | Significant reduction in viability |

| Caco-2 | 20.6% post-treatment viability | Enhanced anticancer activity |

Anti-inflammatory Effects

In addition to its antibacterial and anticancer activities, the compound has shown promise in reducing inflammation. Research indicates that compounds within this class can inhibit pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases.

Case Studies

-

Study on Antibacterial Efficacy :

A recent study evaluated the antibacterial efficacy of various thiourea derivatives, including those structurally related to this compound. The findings revealed that the introduction of halogen atoms significantly enhanced antimicrobial activity against Gram-positive bacteria . -

Anticancer Research :

In a focused study on anticancer activity, compounds similar to this urea derivative were tested against multiple cancer cell lines. Results indicated that the naphthalenyl substitution was crucial for enhancing cytotoxic effects on cancer cells, suggesting a structure-activity relationship that can be exploited for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.